molecular formula C19H16ClN3O2S B2493317 N-(5-chloro-2-methoxyphenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide CAS No. 921163-45-3

N-(5-chloro-2-methoxyphenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide

Cat. No.: B2493317
CAS No.: 921163-45-3
M. Wt: 385.87
InChI Key: MDDOBEHKNQAWPS-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-methoxyphenyl group, a phenylpyridazinyl group, and a sulfanylacetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2S/c1-25-17-9-7-14(20)11-16(17)21-18(24)12-26-19-10-8-15(22-23-19)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDOBEHKNQAWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the 5-chloro-2-methoxyphenyl intermediate: This can be achieved through chlorination and methoxylation of a suitable phenyl precursor.

    Synthesis of the 6-phenylpyridazin-3-yl intermediate: This step involves the construction of the pyridazine ring, often through cyclization reactions.

    Coupling of intermediates: The two intermediates are then coupled using a sulfanylacetamide linker under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry

N-(5-chloro-2-methoxyphenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide has garnered attention for its potential antitumor and antibacterial properties.

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that it can inhibit the proliferation of tumor cells while showing moderate toxicity to normal cells. This dual activity underscores the need for further exploration into its selective targeting mechanisms.

Case Study: A study evaluated the compound's effects on human lung fibroblast cells (MRC-5) and several cancer cell lines. The results indicated a promising therapeutic index, suggesting potential for development as an anticancer agent .

Antibacterial Activity

Preliminary findings suggest that this compound is effective against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Structure–Activity Relationship (SAR)

The compound's structure allows for modifications that can enhance its biological activity. Research into derivatives has shown that alterations to the methoxy and pyridazine groups can selectively increase potency against specific cancer types while minimizing toxicity to normal cells. This information is crucial for optimizing drug design and improving therapeutic outcomes .

Material Science Applications

Beyond biological applications, this compound serves as a valuable building block in synthetic chemistry. Its complex structure facilitates the synthesis of more intricate molecules, potentially leading to the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanism and molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide analogs: Compounds with similar structures but different substituents.

    Other acetamides: Compounds with different aromatic or heterocyclic groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

For precise and detailed information, consulting scientific literature and databases is recommended

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide is a synthetic organic compound classified as an acetamide. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and materials science. Its unique structure, characterized by a chloro-methoxyphenyl group, a phenylpyridazinyl moiety, and a sulfanylacetamide linkage, suggests various avenues for biological interaction and therapeutic application.

Chemical Characteristics

The molecular formula of this compound is C18H17ClN2O2SC_{18}H_{17}ClN_{2}O_{2}S with a molecular weight of approximately 344.86 g/mol. Below is a summary of its chemical properties:

PropertyValue
Molecular Weight344.86 g/mol
Molecular FormulaC₁₈H₁₇ClN₂O₂S
LogP4.4186
Polar Surface Area56.961 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

The synthesis typically involves multi-step organic reactions, including the formation of intermediates through chlorination, methoxylation, and cyclization reactions followed by coupling under specific conditions.

Pharmacological Potential

Research indicates that this compound may exhibit various biological activities, including antimicrobial and anti-inflammatory properties. The interactions with biological molecules are crucial for understanding its pharmacological potential.

Antimicrobial Activity

Studies have shown that compounds similar to this compound demonstrate significant antibacterial effects against Gram-positive pathogens. For instance, derivatives of pyridazine compounds have been reported to inhibit bacterial sortases, which are essential for the virulence of certain bacteria . The compound's structure suggests it may similarly interact with bacterial enzymes.

Case Studies and Research Findings

  • Antifungal Activity : In a study focusing on related compounds, it was found that pyridazine derivatives exhibited antifungal properties against various strains of fungi. The mechanism involved disruption of fungal cell wall synthesis .
  • Inhibition Studies : A comparative analysis indicated that related compounds had IC50 values in the micromolar range against specific bacterial strains. For instance, certain flavonoids showed IC50 values ranging from 37 μM to 67 μM against Staphylococcus aureus sortase A .
  • Molecular Dynamics Simulations : These studies have provided insights into the binding affinities of similar compounds to their target enzymes, suggesting that structural modifications can significantly affect biological activity and selectivity .

Summary of Biological Activities

Activity TypeRelated Findings
AntimicrobialPotential inhibition of bacterial sortases
AntifungalDisruption of fungal cell wall synthesis
Inhibition StudiesIC50 values ranging from 37 μM to 67 μM

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